

AG-636 solubility in DMSO and other solvents

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Compound of Interest

Compound Name: AG-636

Cat. No.: B8144544

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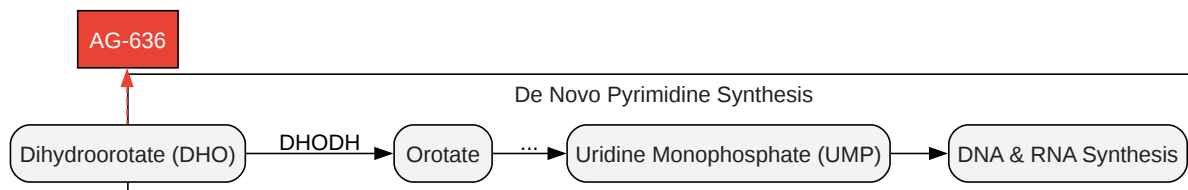
AG-636 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of **AG-636**, a potent and selective inhibitor of dihydroorotate dehydrogenase (DHODH).

Frequently Asked Questions (FAQs)

Q1: What is **AG-636** and what is its mechanism of action?

AG-636 is a potent, reversible, selective, and orally active inhibitor of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme.^{[1][2][3]} Its IC₅₀ value is 17 nM.^{[2][3]} The mechanism of action involves the specific targeting and binding to DHODH, which prevents the fourth enzymatic step in the de novo pyrimidine synthesis pathway.^[1] This inhibition blocks the conversion of dihydroorotate to orotate, thereby preventing the formation of uridine monophosphate (UMP).^[1] As UMP is essential for DNA and RNA synthesis, this blockade leads to the inhibition of cell division and proliferation, induction of apoptosis, and formation of reactive oxygen species (ROS) in susceptible tumor cells.^[1] **AG-636** has shown strong growth-inhibitory effects in cancer cell lines of hematologic origin.^{[2][4]}



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Caption: Mechanism of action of **AG-636** in the de novo pyrimidine synthesis pathway.

Q2: What is the recommended storage and handling for **AG-636**?

For optimal stability, **AG-636** powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[5] Once prepared, stock solutions should be stored in aliquots to prevent degradation from repeated freeze-thaw cycles.[2] Store stock solutions at -80°C for use within 6 months or at -20°C for use within 1 month.[2][5]

Q3: In which solvents is **AG-636** soluble?

AG-636 is highly soluble in Dimethyl Sulfoxide (DMSO). Solubility data for other common solvents like ethanol, water, or PBS is not readily available. For in vivo studies, a specific formulation has been used.

Data Presentation: **AG-636** Solubility

Solvent/Formulation	Concentration	Notes
DMSO	~31.25 mg/mL (~91.01 mM)	Requires ultrasonication to dissolve.[2][5]
10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline	2.08 mg/mL (6.06 mM)	A formulation used for in vivo experiments.[5]

Troubleshooting Guides

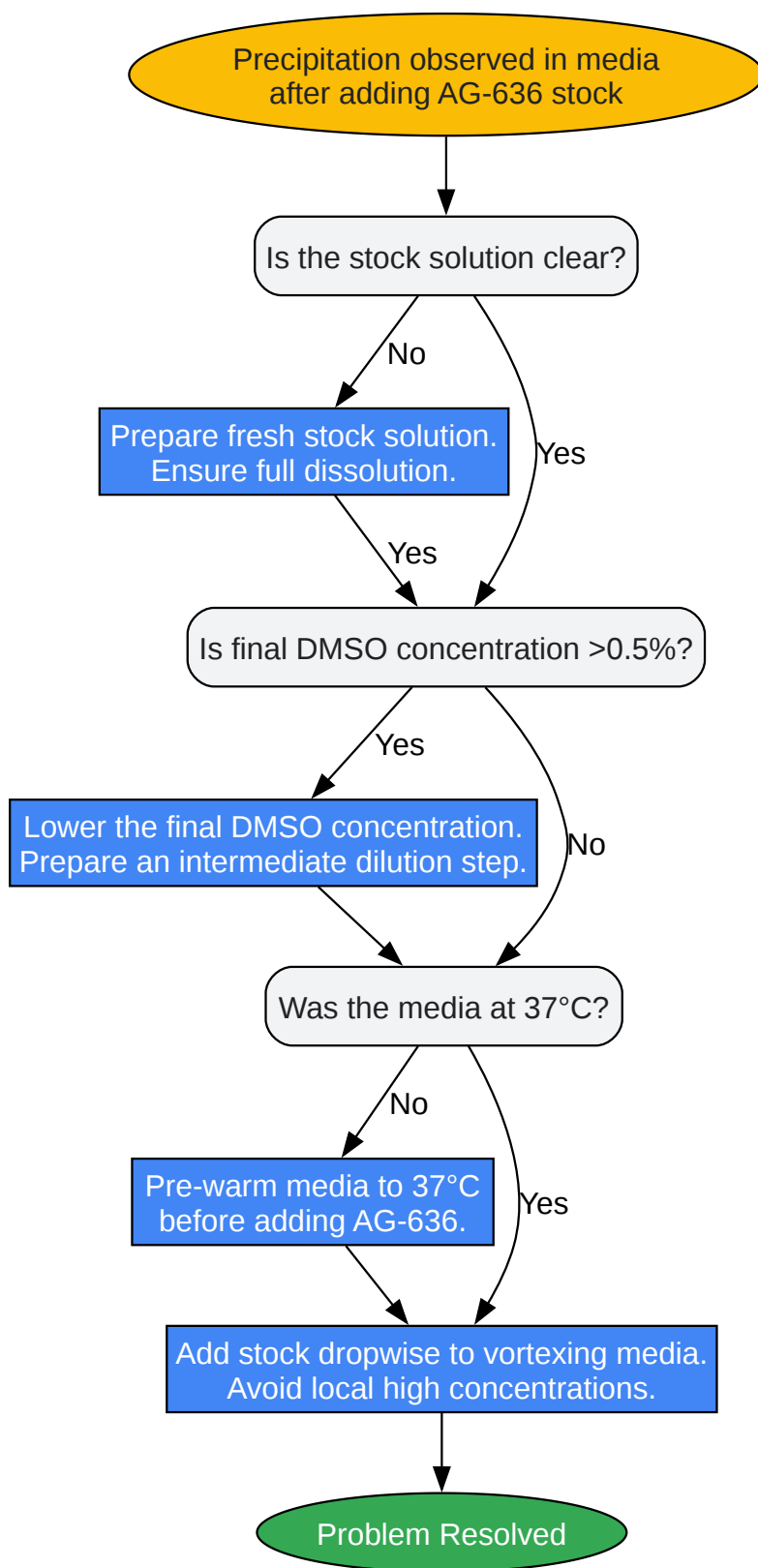
Problem: My **AG-636** powder is not dissolving in DMSO.

If you encounter difficulty dissolving **AG-636**, follow this protocol:

- Warm the solution: Gently warm the tube containing the **AG-636** and DMSO mixture to 37°C.
[2]
- Use sonication: Place the tube in an ultrasonic bath and sonicate for a short period.[2] This will significantly aid in dissolution.
- Ensure Purity: Always use anhydrous, high-purity DMSO for preparing stock solutions.

Problem: I observe precipitation after adding **AG-636** stock solution to my cell culture medium.

Precipitation can occur when a highly concentrated DMSO stock is diluted into an aqueous buffer or medium. This can alter your experiment's effective concentration and potentially harm cells.



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Caption: Troubleshooting workflow for **AG-636** precipitation in cell culture media.

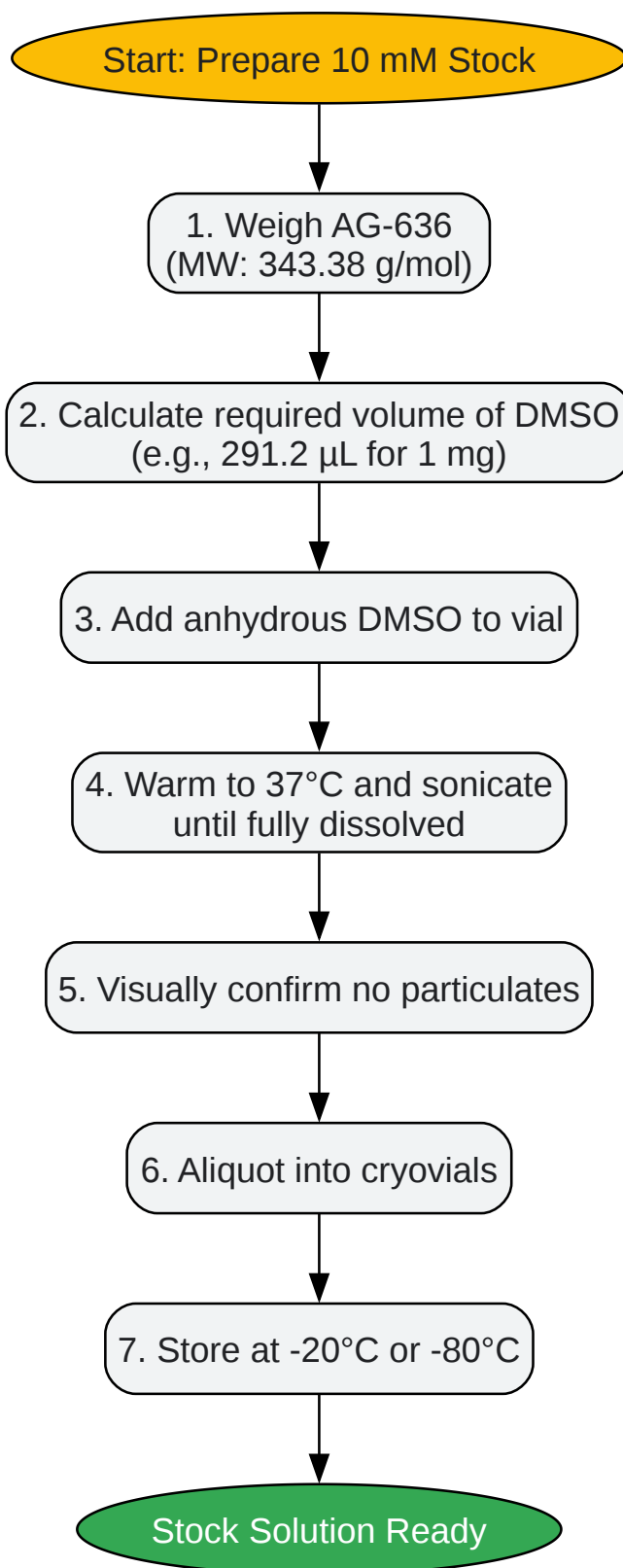
Troubleshooting Steps:

- **Check Final DMSO Concentration:** Ensure the final concentration of DMSO in your cell culture medium is low (typically $\leq 0.5\%$) to maintain solubility and minimize solvent toxicity.
- **Pre-warm the Medium:** Always pre-warm your culture medium to 37°C before adding the **AG-636** stock solution. Temperature shifts are a common cause of precipitation.
- **Proper Mixing Technique:** Add the stock solution dropwise into the medium while gently vortexing or swirling. This prevents localized high concentrations that can lead to precipitation.
- **Consider Intermediate Dilutions:** If you need to add a very small volume of a highly concentrated stock, consider making an intermediate dilution in pre-warmed medium before adding it to your main culture.
- **Rule out other causes:** Precipitation can also be caused by media components, such as salts or proteins, especially after freeze-thaw cycles or evaporation.^[6] Ensure your media and supplements are stored correctly.

Experimental Protocols

Protocol 1: Preparation of a 10 mM **AG-636** Stock Solution in DMSO

This protocol details the steps to prepare a stock solution for in vitro experiments.



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Caption: Workflow for preparing a 10 mM **AG-636** stock solution in DMSO.

Methodology:

- Materials: **AG-636** powder (MW: 343.38 g/mol), anhydrous DMSO, sterile microcentrifuge tubes or cryovials.
- Calculation: To prepare a 10 mM stock solution from 1 mg of **AG-636**:
 - $\text{Volume (L)} = \text{Mass (g)} / (\text{Molarity (mol/L)} * \text{Molecular Weight (g/mol)})$
 - $\text{Volume (L)} = 0.001 \text{ g} / (0.010 \text{ mol/L} * 343.38 \text{ g/mol}) = 0.0002912 \text{ L} = 291.2 \text{ }\mu\text{L}$
- Procedure: a. Accurately weigh the desired amount of **AG-636** powder in a suitable vial. b. Add the calculated volume of anhydrous DMSO to the powder. c. To facilitate dissolution, warm the vial to 37°C and sonicate in an ultrasonic water bath until the solution is clear and all solid has dissolved.[2] d. Visually inspect the solution to ensure there are no visible particulates. e. Aliquot the stock solution into single-use volumes in sterile cryovials to avoid repeated freeze-thaw cycles. f. Store the aliquots at -20°C (for up to 1 month) or -80°C (for up to 6 months).[5]

Protocol 2: In Vivo Administration of **AG-636** in a Xenograft Mouse Model

This protocol is based on a published study using **AG-636** in an OCI-LY19 DLBCL tumor xenograft model.[2]

Methodology:

- Animal Model: CB17 SCID mice injected with OCI-LY19 cells.[5]
- Drug Preparation: a. Prepare the dosing formulation: 10% DMSO + 40% PEG300 + 5% Tween80 + 45% Saline.[5] b. Dissolve **AG-636** in the formulation to achieve the desired final concentrations (e.g., for doses of 10, 30, or 100 mg/kg).
- Administration: a. Dose: 10, 30, or 100 mg/kg.[5] b. Route: Oral gavage (p.o.).[5] c. Frequency: Twice daily.[2][5] d. Duration: 14 consecutive days.[2][5]
- Monitoring: Monitor tumor growth and animal health throughout the study. The referenced study observed robust tumor growth inhibition with this treatment regimen.[2]

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